molecular formula C20H21N3O2S B5537011 1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

Cat. No. B5537011
M. Wt: 367.5 g/mol
InChI Key: DSZNCRBKIYGCKT-UHFFFAOYSA-N
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Description

Compounds featuring 1,3,4-oxadiazole and piperidine structures are widely explored for their diverse biological activities. This interest spans across various fields due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.

Synthesis Analysis

The synthesis of similar compounds often involves sequential steps starting from organic acids, esters, hydrazides, to the target oxadiazole derivatives. Techniques involve stirring of intermediates in the presence of DMF and sodium hydride or similar catalysts to yield the final compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of analogous compounds is typically elucidated using spectroscopic techniques. Crystallography studies further detail the molecular and crystal structures, revealing intermolecular interactions and confirming the geometry of these complex molecules (Vaksler et al., 2023).

Chemical Reactions and Properties

Chemical properties of similar molecules include reactions that are pivotal in their synthesis, such as the cyclization of amidoximes to form oxadiazoles. These reactions are essential for creating the desired functional groups and structural features of the target compounds (Kayukova et al., 2002).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, can be inferred from the synthesis process and molecular structure analysis. Spectroscopic and crystallographic data provide insights into the stability and conformation of these compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming derivatives, are closely tied to the compound's molecular structure. Nucleophilic and electrophilic sites can be identified through computational studies, aiding in understanding their chemical behavior and interactions (Halim & Ibrahim, 2022).

Scientific Research Applications

Modulation of Glutamate Receptors

  • Application: Enhancing glutamatergic transmission in the brain. This has been observed to increase the degree and duration of long-term potentiation in the hippocampus of rats, which is linked to improved memory retention.
  • References: Staubli et al., 1994, Arai et al., 1994.

Synthesis and Structural Studies

  • Application: Synthesis of benzamide derivatives and their crystal structures, which helps in identifying binding sites for allosteric modulators of AMPA receptors. These compounds have also shown potential anti-fatigue effects.
  • References: Wu et al., 2014.

Antibacterial and Antifungal Applications

  • Application: Several derivatives of this compound have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • References: Mekky & Sanad, 2020, Patel & Agravat, 2007, Khalid et al., 2016.

Pharmacokinetics and Cancer Treatment

  • Application: Investigation into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are crucial for cancer treatment.
  • References: Teffera et al., 2013.

Antitumor Evaluation

  • Application: Synthesized derivatives have been evaluated for antitumor properties, showing promising results against various cancer cell lines.
  • References: Al-Omran et al., 2014.

properties

IUPAC Name

1-benzothiophen-5-yl-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(16-3-4-17-15(12-16)7-10-26-17)23-8-5-13(6-9-23)11-18-21-19(25-22-18)14-1-2-14/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZNCRBKIYGCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

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